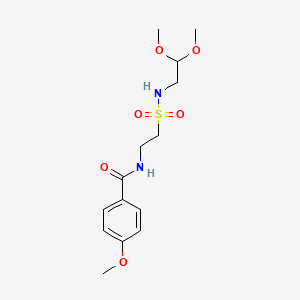

![molecular formula C9H14O B2832177 Spiro[2.5]octane-1-carbaldehyde CAS No. 200055-26-1](/img/structure/B2832177.png)

Spiro[2.5]octane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

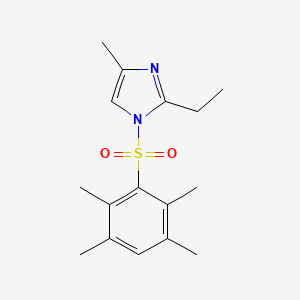

“Spiro[2.5]octane-1-carbaldehyde” is a chemical compound. The term “spiro” in its name refers to its spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 25 bonds; 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 six-membered ring, and 1 aldehyde (aliphatic) .Scientific Research Applications

Conformational Analysis : Studies have examined the conformational properties of related compounds, such as 1-oxa-spiro[2.5]octane. Using microwave spectroscopy and molecular mechanics calculations, researchers found that these molecules exist as a mixture of two chair conformational isomers. This research helps understand the effects of spiro substitution on the conformational behavior of cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1988).

Mechanism of Enzyme Reactions : Spiro[2.5]octane derivatives have been used to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This research is crucial for understanding the biochemical pathways involved in these enzymatic reactions (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

Chemical Synthesis and Reactions : The compound and its derivatives have been involved in various synthetic reactions. For instance, cycloaddition reactions of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane-4,8-diones led to the formation of novel spiro compounds (Tsuno, Kondo, & Sugiyama, 2006).

Dynamic NMR Spectroscopy : The synthesis of related compounds, like spiro[cyclohexane-1,4′-[3,5]dioxabicyclo[5.1.0]octanes], has been achieved, and their conformational behavior was studied using dynamic 13C NMR spectroscopy. This helps in understanding the stereochemistry of seven-membered heterocycles (Gavrilov et al., 2007).

Organocatalytic Synthesis : Research has focused on the organocatalytic synthesis of substituted spirocyclohexane carbaldehydes, showcasing the potential for creating complex molecular structures with high levels of stereoselectivity (Anwar, Li, & Chen, 2014).

Discovery of Novel Compounds : New metabolites featuring a unique spiro[2.5]octane skeleton have been isolated from endophytic fungi, indicating the potential for discovering novel compounds with unique structures (Liu, Zhao, Li, Guo, & Che, 2015).

Electrocyclic Reactions : The thermally induced electrocyclic reactions of methylenecyclopropane derivatives have been studied, providing a method for the synthesis of spiro[2.5]octa-3,5-dienes (Tang, Wei, & Shi, 2010).

Spirocyclic Cations and Rearrangements : Studies on 4-spiro[2.n]alkyl cations have contributed to our understanding of molecular rearrangements and the stability of different cationic structures (Prakash, Fung, Olah, & Rawdah, 1987).

Safety and Hazards

The safety data sheet for a related compound, octane, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness . It’s important to note that the safety and hazards of “Spiro[2.5]octane-1-carbaldehyde” may be different.

Properties

IUPAC Name |

spiro[2.5]octane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-7-8-6-9(8)4-2-1-3-5-9/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIZELFJJZOMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200055-26-1 |

Source

|

| Record name | spiro[2.5]octane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

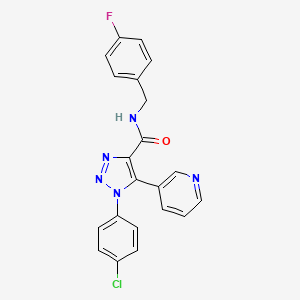

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)

![2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2832098.png)

![(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832099.png)

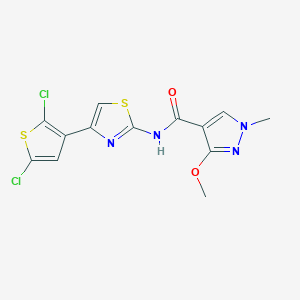

![methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832100.png)

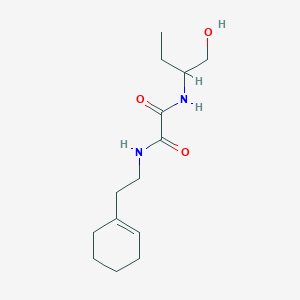

![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)